(4-Methyl-1,3-oxazol-5-yl)urea
Description
Significance of Heterocyclic Urea (B33335) Frameworks in Chemical Science
Heterocyclic compounds, organic molecules containing a ring structure with at least one atom other than carbon, are a cornerstone of chemical science. ijpsr.com Their diverse structures and functionalities make them indispensable in numerous applications, including pharmaceuticals, agrochemicals, and materials science. bohrium.comresearchgate.net Within this vast class of molecules, heterocyclic ureas have emerged as particularly significant frameworks.
Urea derivatives, in general, are known for their broad spectrum of biological activities. nih.govnih.gov When the urea moiety is attached to a heterocyclic ring, the resulting compound often exhibits enhanced or novel properties. This synergy between the urea group and the heterocyclic scaffold has led to the discovery of new classes of biologically active molecules. For instance, heterocyclic ureas have been identified as potent inhibitors of various enzymes, such as Raf kinase, a key player in cell signaling pathways. nih.gov The ability of the urea functional group to form strong hydrogen bonds is a key factor in its role in molecular recognition and binding to biological targets. The ongoing research into heterocyclic ureas continues to yield compounds with promising applications in medicine and other scientific fields.
The 1,3-Oxazole Moiety: A Versatile Scaffold in Organic Chemistry
The 1,3-oxazole is a five-membered heterocyclic aromatic compound containing one oxygen and one nitrogen atom separated by a carbon atom. wikipedia.org This structural motif is found in a wide array of natural products and synthetically developed compounds, showcasing its versatility as a scaffold in organic chemistry. researchgate.netnih.gov The oxazole (B20620) ring is relatively stable and can be functionalized at various positions, allowing for the creation of a diverse library of derivatives. researchgate.net
The synthesis of oxazole derivatives has been an active area of research, with numerous methods developed to construct this heterocyclic system. These methods range from classical approaches like the Robinson-Gabriel synthesis to more modern techniques involving metal-catalyzed reactions. bohrium.comresearchgate.net The reactivity of the oxazole ring allows for various chemical transformations, including electrophilic and nucleophilic substitutions, as well as cycloaddition reactions. wikipedia.org This chemical tractability makes the 1,3-oxazole moiety a valuable building block for the synthesis of more complex molecules with a wide range of applications, from medicinal chemistry to material science. bohrium.comresearchgate.net
Contextualizing (4-Methyl-1,3-oxazol-5-yl)urea within Advanced Chemical Research
This compound is a specific chemical entity that combines the key features of both a heterocyclic urea and a 1,3-oxazole. While specific research focusing solely on this exact compound is not extensively documented in publicly available literature, its structure suggests its relevance within the broader context of advanced chemical research. The compound, with the chemical formula C5H7N3O2, is listed in chemical databases, indicating its existence and potential for study. nih.gov
The investigation of structurally related compounds provides a framework for understanding the potential significance of this compound. For example, research on other oxadiazole-urea derivatives has been conducted to identify and synthesize metabolites for pharmacokinetic studies. rrpharmacology.ru This highlights the importance of understanding the biotransformation of such compounds. The synthesis and biological evaluation of various urea derivatives, including those with heterocyclic components, is a common strategy in the quest for new therapeutic agents. nih.govnih.gov
Scope and Academic Relevance of Research on this compound Derivatives
The academic relevance of research on derivatives of this compound lies in the potential to discover new compounds with valuable biological activities and to expand the toolbox of synthetic organic chemistry. The exploration of derivatives allows for the systematic investigation of structure-activity relationships, which is a fundamental aspect of medicinal chemistry and drug discovery.
The synthesis of novel derivatives can be achieved through various chemical strategies, including multicomponent reactions and tandem processes, which are efficient methods for creating molecular complexity from simple starting materials. beilstein-journals.org The resulting compounds can then be screened for a wide range of biological activities. Given that heterocyclic compounds are integral to a vast number of pharmaceuticals, the development of new derivatives of this compound holds significant academic and potentially commercial interest. nih.gov Research in this area contributes to the broader understanding of how the combination of the oxazole and urea moieties influences the chemical and biological properties of the resulting molecules.
Structure
3D Structure
Properties
CAS No. |
132334-37-3 |
|---|---|
Molecular Formula |
C5H7N3O2 |
Molecular Weight |
141.13 g/mol |
IUPAC Name |
(4-methyl-1,3-oxazol-5-yl)urea |
InChI |
InChI=1S/C5H7N3O2/c1-3-4(8-5(6)9)10-2-7-3/h2H,1H3,(H3,6,8,9) |
InChI Key |
FRZQKEZSBOIYGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC=N1)NC(=O)N |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 4 Methyl 1,3 Oxazol 5 Yl Urea and Analogues
Precursor Synthesis and Functionalization of the Oxazole (B20620) Ring System
The assembly of the substituted oxazole core is a foundational step, involving various chemical strategies to build and functionalize the heterocyclic ring.
Synthesis of 2-Amino-4-methyl-1,3-oxazole-5-carboxylic Acid Derivatives
A key intermediate for the synthesis of many oxazole compounds is 2-amino-4-methyl-1,3-oxazole-5-carboxylic acid. One documented synthetic route to this precursor involves a two-step process. The synthesis begins with the condensation of urea (B33335) and ethyl 2-chloroacetoacetate. This is followed by a basic hydrolysis step to yield the target carboxylic acid derivative researchgate.net. This intermediate is particularly valuable as the carboxylic acid group can be further modified, and the amino group serves as a handle for subsequent reactions. For instance, the carboxylic acid can be coupled with amino acids or peptides using coupling reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) researchgate.net.
Cyclization Reactions for Substituted 1,3-Oxazoles
The formation of the 1,3-oxazole ring itself can be achieved through several classical and modern cyclization methods. The choice of method often depends on the desired substitution pattern on the final oxazole ring researchgate.net.
Robinson-Gabriel Synthesis : This method involves the cyclodehydration of α-acylamino ketones to form 2,5-disubstituted oxazoles. Dehydrating agents such as sulfuric acid or phosphorus oxychloride are typically employed pharmaguideline.comnumberanalytics.com.
Van Leusen Oxazole Synthesis : A versatile method that utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde in the presence of a base to produce 5-substituted oxazoles. This reaction proceeds through a [3+2] cycloaddition mechanism and is known for its mild conditions numberanalytics.comnih.gov.
Hantzsch-Type Reaction : A modified Hantzsch reaction can be used to synthesize oxazole-dehydroamino acid derivatives from dehydroamino acid amides and β-bromopyruvate derivatives researchgate.net.
Metal-Catalyzed Cyclizations : Modern methods often employ transition metal catalysts. For example, palladium-catalyzed coupling of N-propargylamides with aryl iodides, or gold-catalyzed annulation of terminal alkynes and nitriles can provide access to various substituted oxazoles organic-chemistry.org. Copper-catalyzed aerobic oxidative dehydrogenative annulation of amines, alkynes, and oxygen has also been developed for synthesizing trisubstituted oxazoles researchgate.net.
These cyclization strategies provide a robust toolbox for chemists to construct the desired oxazole core with specific substituents at various positions.
Formation of Oxazole Precursors from Acyclic Compounds
A wide array of functionalized acyclic compounds can serve as precursors for the oxazole ring system researchgate.net. This flexibility allows for diverse substitution patterns. Common acyclic precursors include:
α-Diazoketones
Amides and α-amino acids researchgate.netresearchgate.net
Ketones, particularly α-haloketones researchgate.netpharmaguideline.comorganic-chemistry.org
Acetylenes researchgate.netorganic-chemistry.org
Isocyanides researchgate.net
The conversion of these acyclic starting materials into the oxazole ring often involves intramolecular cyclization reactions, frequently mediated by acids, bases, or metal catalysts researchgate.netorganic-chemistry.org. For example, α-bromoketones can react with benzylamines under visible-light photocatalysis to yield substituted oxazoles organic-chemistry.org.
Urea Formation Methodologies
Once the functionalized oxazole amine precursor is synthesized, the final step is the formation of the urea linkage. This can be accomplished through several established chemical techniques.
Direct Urea Coupling Techniques Utilizing Isocyanates and Amines
The most direct and common method for forming a urea bond is the reaction between an amine and an isocyanate commonorganicchemistry.com. This reaction is typically straightforward, proceeding at room temperature in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) without the need for a base commonorganicchemistry.com.
In the context of synthesizing (4-Methyl-1,3-oxazol-5-yl)urea, this would involve reacting 5-amino-4-methyl-1,3-oxazole with an appropriate isocyanate. Alternatively, an isocyanate intermediate can be generated in situ from a corresponding amine or carboxylic acid. For example, the Curtius rearrangement can convert a carboxylic acid into an isocyanate commonorganicchemistry.com. Solid-phase synthesis approaches have also been developed where an amino acid is bound to a resin, converted to an isocyanate using reagents like triphosgene (B27547), and then reacted with an amine to form the urea bond directly on the solid support nih.gov. A microwave-assisted Staudinger–aza-Wittig reaction can also be employed to generate isocyanates from azides, which are then reacted with amines to form ureas beilstein-journals.org.
| Reagent/Method | Description | Reference |
|---|---|---|
| Isocyanate + Amine | Direct coupling, typically at room temperature in a solvent like DMF or THF. | commonorganicchemistry.com |
| Triphosgene | A solid, easier-to-handle substitute for phosgene (B1210022) gas, used to convert amines to isocyanates. | commonorganicchemistry.comnih.gov |
| Curtius Rearrangement | Converts a carboxylic acid, via an acyl azide (B81097), into an isocyanate. | commonorganicchemistry.com |
| Staudinger–aza-Wittig Reaction | Reacts an azide with a phosphine (B1218219) to form an aza-ylide, which can then be converted to an isocyanate. | beilstein-journals.org |
Alternative Coupling Reagents and Conditions for Urea Bond Formation
Beyond the direct use of isocyanates, several other reagents and methods can facilitate urea bond formation, often by activating a carboxylic acid or amine precursor.
Carbonyldiimidazole (CDI) : CDI serves as a less hazardous alternative to phosgene-based reagents. It reacts with an amine to form an activated carbamoyl-imidazole intermediate, which then reacts with a second amine to form the urea commonorganicchemistry.comnih.gov.
Carbamates : Reactive carbamates, such as isopropenyl or phenyl carbamates, can react with amines to yield ureas commonorganicchemistry.com.
Peptide Coupling Reagents : Reagents commonly used in peptide synthesis for forming amide bonds can also be adapted for urea synthesis. These include carbodiimides like DCC and DIC (often used with HOBt to minimize side reactions) and aminium/uronium salts like HBTU, HATU, and TBTU peptide.com.
Copper-Catalyzed Synthesis : A method has been developed for the copper-catalyzed synthesis of unsymmetrical ureas from aryl isocyanides and O-benzoyl hydroxylamines under mild conditions nih.gov.
From Protected Amines : A practical method allows for the direct conversion of N-Boc, N-Cbz, and N-Alloc protected amines into unsymmetrical ureas using the air-stable reagent DABAL-Me₃ ewha.ac.kr.
| Reagent Class | Examples | Description | Reference |
|---|---|---|---|
| Carbonyl Surrogates | Carbonyldiimidazole (CDI), Triphosgene | Used as less hazardous alternatives to phosgene for activating amines. | commonorganicchemistry.com |
| Carbamates | Isopropenyl carbamates, Phenyl carbamates | React with amines to form urea products. | commonorganicchemistry.com |
| Carbodiimides | DCC, DIC, EDC | Activate carboxylic acids, can be adapted for urea synthesis. Often used with additives like HOBt. | peptide.com |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU | Highly efficient coupling reagents developed for peptide synthesis. | peptide.comacs.org |
| Organometallic Catalysis | Copper(I) acetate (B1210297) (CuOAc) | Catalyzes urea synthesis from aryl isocyanides and O-benzoyl hydroxylamines. | nih.gov |
Multi-Component Reaction Approaches for Oxazole-Urea Scaffolds
Multi-component reactions (MCRs) represent a highly efficient strategy in modern organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. researchgate.net This approach is prized for its high atom economy, reduced waste, and shorter reaction times compared to traditional multi-step syntheses. researchgate.netbeilstein-journals.org In the context of oxazole-urea scaffolds, MCRs offer a convergent and powerful pathway to rapidly assemble these structures. researchgate.net
While a specific one-pot reaction for this compound is not extensively documented, the principles of MCRs can be applied to its synthesis. Such a reaction would theoretically involve combining a source for the urea moiety, such as urea itself or its derivatives, with precursors for the 4-methyl-oxazole ring. For instance, a three-component reaction could be designed involving an aldehyde, a β-keto ester, and hydroxylamine (B1172632) hydrochloride, a common method for forming isoxazole (B147169) rings which are structurally related to oxazoles. researchgate.net The synthesis of quinazolin-2,4-dione derivatives has been achieved through MCRs involving ammonium (B1175870) thiocyanate (B1210189) and cyanoacetic acid hydrazide, demonstrating the utility of MCRs in forming complex heterocyclic systems. researchgate.net Furthermore, MCRs have been used to generate libraries of tetrazole derivatives, showcasing their power in creating diverse molecular scaffolds. acs.org The formation of ureas and thioureas from secondary amines produced in MCRs highlights the potential for post-MCR modification to arrive at the final urea structure. acs.org
Advanced Synthetic Protocols and Optimization
The synthesis of oxazole-urea derivatives has been significantly advanced by the adoption of modern technologies and catalytic systems. These protocols offer improvements in efficiency, selectivity, and reaction conditions over classical methods.
Microwave-Assisted Synthesis of Oxazole-Urea Derivatives
Microwave-assisted synthesis has emerged as a green and efficient technology in organic chemistry, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. abap.co.innih.gov This technique has been successfully applied to the synthesis of oxazole derivatives. A notable example involves the reaction of para-substituted 2-bromoacetophenone (B140003) with urea in DMF under microwave irradiation, which yields 2,4-disubstituted oxazole compounds. tandfonline.comijpsonline.com This demonstrates a direct pathway to an amino-oxazole, a key precursor or analogue of an oxazole-urea.
The advantages of microwave heating are clear; a reaction that might take hours under conventional heating can often be completed in minutes. nih.gov For example, the synthesis of 5-substituted oxazoles via a [3+2] cycloaddition of aryl aldehydes with 4-toluenesulfonylmethyl isocyanide (TosMIC) was optimized under microwave irradiation (350 W, 65 °C), achieving a 96% yield in just 8 minutes. nih.gov In contrast, conventional heating resulted in lower yields and longer reaction times. nih.gov This rapid and efficient heating makes microwave-assisted synthesis a powerful tool for generating libraries of oxazole-urea derivatives for further study. ijpsonline.comresearchgate.net
Palladium-Catalyzed Coupling Reactions in Oxazole Synthesis
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. In oxazole synthesis, palladium-catalyzed reactions are employed in two main ways: the construction of the oxazole ring itself and the subsequent functionalization of a pre-formed oxazole scaffold.
One approach involves the direct synthesis of the oxazole ring from simple precursors. A highly efficient method uses palladium acetate to catalyze the reaction between amides and ketones, proceeding through sequential C-N and C-O bond formations to yield highly substituted oxazoles. organic-chemistry.org This method is notable for its use of readily available starting materials. organic-chemistry.org Another innovative, redox-neutral approach involves the palladium-catalyzed C-H activation of simple arenes and their subsequent cascade reaction with nitriles to assemble 2,4,5-trisubstituted oxazoles. rsc.org
Alternatively, palladium catalysis is extensively used for the direct arylation of the oxazole ring, allowing for the introduction of various substituents at specific positions. organic-chemistry.org For example, using task-specific phosphine ligands, the regioselectivity of arylation can be controlled: C-5 arylation is preferred in polar solvents, while C-2 arylation is favored in nonpolar solvents. organic-chemistry.org This control is crucial for building complex analogues of this compound. Suzuki-Miyaura coupling reactions, catalyzed by palladium or nickel, are also employed to couple oxazole derivatives with boronic acids, yielding 2,4,5-trisubstituted oxazoles. tandfonline.comijpsonline.com These coupling strategies provide versatile methods for elaborating the core oxazole structure. researchgate.netarkat-usa.org
Regioselective Synthesis Considerations and Control
Regioselectivity, the control over the position of chemical bond formation, is a critical aspect of synthesizing substituted heterocycles like this compound. Achieving the desired substitution pattern on the oxazole ring requires careful selection of reagents and reaction conditions.
Several strategies have been developed to control the regiochemistry of oxazole synthesis and functionalization. One powerful method involves the directed metalation of the oxazole ring. Using specific bases like TMPMgCl·LiCl or TMPZnCl·LiCl, the oxazole ring can be selectively deprotonated at a specific carbon atom, which then allows for the introduction of an electrophile at that precise location. nih.gov
In palladium-catalyzed cross-coupling reactions, the choice of ligand and solvent can dictate the site of substitution. As mentioned, different phosphine ligands and solvent polarities can direct arylation to either the C-2 or C-5 position of the oxazole ring. organic-chemistry.org Furthermore, the inherent reactivity of the starting materials can be exploited. For instance, a palladium-catalyzed/copper-mediated oxidative cyclization has been developed for the regioselective synthesis of trisubstituted oxazoles where water serves as the oxygen atom source. rsc.org The choice of precursors, such as in the reaction of β-enamino ketoesters with hydroxylamine hydrochloride, can also lead to specific regioisomeric 1,2-oxazole products, a principle that extends to 1,3-oxazole synthesis. nih.gov These methods provide a toolbox for chemists to precisely construct the desired oxazole isomers. acs.orgacs.org
Reaction Yield Enhancement Strategies
A key strategy is the careful optimization of reaction parameters, including temperature, solvent, and the choice and amount of catalyst or base. In a direct synthesis of oxazoles from carboxylic acids, a systematic screening of conditions revealed that using 1.5 equivalents of DMAP as a base in dichloromethane (B109758) at 40 °C increased the yield to an excellent 96% in just 30 minutes. nih.gov
Table 1: Optimization of Oxazole Synthesis from Carboxylic Acid
| Entry | Base (equiv) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | DMAP (1.3) | CH2Cl2 | Room Temp | 60 | 70 |
| 2 | DMAP (1.5) | CH2Cl2 | 40 | 30 | 96 |
| 3 | DMAP (1.5) | DMSO | 40 | 30 | <96 |
| 4 | DMAP (1.5) | THF | 40 | 30 | <96 |
| 5 | DMAP (1.5) | MeCN | 40 | 30 | <96 |
Data adapted from a study on the rapid and scalable synthesis of oxazoles. nih.gov
Similarly, in the microwave-assisted synthesis of 5-phenyl oxazole, optimizing the amount of K3PO4 base was crucial. Using two equivalents of the base under microwave irradiation led to the desired oxazole in 96% yield, while using only one equivalent resulted in the formation of an oxazoline (B21484) intermediate instead. nih.gov The choice of reagents can also be critical; for example, in the Fischer oxazole synthesis, using polyphosphoric acid as the cyclo-dehydrating agent can increase yields to 50-60%, a significant improvement over agents like PCl5 or H2SO4. ijpsonline.com The development of novel catalysts, such as copper(II) triflate for coupling diazoketones and amides, has also led to high yields of oxazole products. tandfonline.comijpsonline.com
Purification and Isolation Techniques for Synthetic Products
Following the chemical synthesis, the desired product, this compound, must be separated from unreacted starting materials, catalysts, and byproducts. The purification and isolation process is crucial for obtaining a compound of high purity.
A typical workup procedure begins after monitoring the reaction to completion, often using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). nih.gov The initial isolation step often involves quenching the reaction, for example, by pouring the reaction mixture onto ice and neutralizing it. rrpharmacology.ru This may cause the crude product to precipitate, which can then be collected by filtration. rrpharmacology.ru The collected solid is typically washed with a suitable solvent, such as cold water or acetonitrile, to remove soluble impurities. rrpharmacology.rumdpi.com
If the product is soluble in the reaction solvent, an extraction is performed. The reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The organic layers are then combined, washed with brine, dried over an agent like sodium sulfate, and the solvent is removed under reduced pressure.
For further purification, column chromatography is a widely used technique. The crude product is loaded onto a stationary phase (e.g., silica (B1680970) gel) and eluted with a solvent system of appropriate polarity, which separates the components based on their differential adsorption. The fractions containing the pure product are collected and the solvent is evaporated.
Finally, recrystallization is often employed to obtain a highly pure, crystalline solid. The product is dissolved in a minimum amount of a hot solvent and then allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. mdpi.com The purity of the final product is then confirmed using analytical methods such as NMR spectroscopy and mass spectrometry. rrpharmacology.ru In some modern synthetic approaches, the use of resin-bound catalysts or reagents can simplify purification, allowing for the removal of byproducts by simple filtration. organic-chemistry.org
Chemical Reactivity and Transformation Studies of 4 Methyl 1,3 Oxazol 5 Yl Urea Derivatives
Electrophilic Substitution Reactions on the Oxazole (B20620) Ring
The (4-Methyl-1,3-oxazol-5-yl)urea system features an oxazole ring activated towards electrophilic attack by the strong electron-donating ureido group at the C-5 position. While direct studies on this specific molecule are not extensively documented, the reactivity can be inferred from related heterocyclic systems. The ureido group, analogous to an amino or hydroxyl group, is expected to direct electrophiles primarily to the ortho position, which is the C-2 position of the oxazole ring, as the C-4 position is occupied by a methyl group.
Studies on similar five-membered heterocycles support this hypothesis. For instance, 5-aminoisoxazoles undergo chemoselective nitration at the C-4 position when treated with nitrating agents like trifluoroacetyl nitrate (B79036). researchgate.net Direct nitration of various heterocycles, including imidazoles and isoxazoles, has been successfully achieved using a mixture of nitric acid and trifluoroacetic anhydride, yielding mononitro derivatives. researchgate.net In the case of 1-methylimidazole, this reagent combination produces a mixture of 4-nitro- and 5-nitroimidazoles. researchgate.net Halogenation is also a feasible transformation. Direct bromination of 2-(p-acetamidophenyl)-4-methyloxazole has been shown to occur, although in this specific case, substitution took place at the C-4 position after displacement of a group. researchgate.net
Given these precedents, it is highly probable that this compound would react with electrophiles at the C-2 position.
Table 1: Representative Electrophilic Substitution Reactions on Related Heterocycles
| Heterocycle | Reagents | Position of Substitution | Product | Yield | Reference |
|---|---|---|---|---|---|
| 5-Aminoisoxazole-3-carboxamides | CF3COONO2 (from NH4NO3 / (CF3CO)2O) | C-4 | 5-Amino-4-nitroisoxazole derivatives | Up to 80% | researchgate.net |
| 1-Methylimidazole | HNO3 / (CF3CO)2O | C-4 and C-5 | 1-Methyl-4-nitroimidazole and 1-Methyl-5-nitroimidazole | 61% and 28% | researchgate.net |
| Fused organic-chemistry.orgresearchgate.nettandfonline.comoxadiazolo[3,4-d]pyrimidine-5,7-diamine | Concentrated HNO3 | N-7 (Nitramine formation) | N-(5-amino-4,5-dihydro- organic-chemistry.orgresearchgate.nettandfonline.comoxadiazolo[3,4-d]pyrimidin-7-yl)nitramide | High | rsc.org |
Nucleophilic Addition and Substitution Reactions on the Oxazole and Urea (B33335) Moieties
The oxazole ring in this compound is generally considered electron-rich and thus not highly susceptible to nucleophilic attack unless activated by an electron-withdrawing group or through a precursor. However, the urea moiety provides a site for nucleophilic reactivity.
The nitrogen atoms of the urea group are nucleophilic and can participate in reactions with electrophiles. More commonly, the urea functionality itself can be constructed on a heterocyclic amine precursor. The synthesis of heterocyclic ureas often involves the reaction of an amino-heterocycle with an isocyanate or by using phosgene (B1210022) equivalents like triphosgene (B27547). organic-chemistry.orgresearchgate.net For example, 4-amino-1-methyl-1,2,4-triazoline-5-thione reacts with triphosgene to form a symmetrical bis(triazolinyl)urea. researchgate.net
While the oxazole ring is typically resistant to nucleophilic substitution, harsh reaction conditions can lead to ring-opening. Hydrolysis studies on related 5-aminoisoxazole derivatives have shown that both acidic and basic conditions can cause cleavage of the heterocyclic ring. nih.gov For a naphthoquinone derivative bearing a 4-methyl-5-isoxazolylamino group, degradation in alkaline solution resulted in the isolation of 5-amino-4-methylisoxazole, indicating cleavage of the bond connecting the exocyclic nitrogen to the quinone. nih.gov Nucleophilic attack on the urea's carbonyl carbon, leading to hydrolysis or substitution, is also a possible but less explored pathway for this specific system.
Oxidation Reactions of the Oxazole-Urea System
The oxidation of the oxazole-urea system can target either the oxazole ring or its substituents. The oxazole ring itself can be susceptible to oxidative cleavage. tandfonline.com Reactions with strong oxidizing agents can lead to the breakdown of the ring structure. For example, photo-oxidation of 2,5-diphenyloxazole (B146863) in the presence of benzoic acid results in rearranged and fragmented products. tandfonline.com
A more subtle and synthetically useful oxidation involves the methyl group at the C-4 position. Biotransformation studies of a structurally similar compound, 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide, have identified the corresponding 4-(5-(hydroxymethyl)-1,3,4-oxadiazole-2-yl) derivative as a metabolite. rrpharmacology.rurrpharmacology.ru This suggests that selective oxidation of the methyl group to a primary alcohol is a feasible transformation, likely achievable with appropriate chemical oxidizing agents under controlled conditions.
Functional Group Interconversions and Derivatization Strategies
The this compound scaffold allows for a variety of derivatization strategies by targeting the methyl group or the urea nitrogen atoms.
Modifications of the Methyl Group on the Oxazole Ring
The methyl group at the C-4 position is a key handle for functionalization. As mentioned in the oxidation section, it can be converted to a hydroxymethyl group. rrpharmacology.rurrpharmacology.ru This alcohol can then serve as a precursor for further transformations, such as conversion to a leaving group or oxidation to an aldehyde or carboxylic acid.
Alternatively, studies on 2-(halomethyl)oxazoles demonstrate that a halogenated methyl group is an excellent electrophilic site for substitution reactions. nih.gov While this involves a different position on the oxazole ring, the principle is transferable. Radical halogenation of the 4-methyl group could produce a 4-(halomethyl) derivative, which could then react with a variety of nucleophiles (amines, thiols, alkoxides, carbanions) to introduce diverse substituents at this position. nih.gov
Table 2: Potential Functionalization of the C-4 Methyl Group (Based on Analogy)
| Starting Functionality | Reaction Type | Reagents (Example) | Product Functionality | Reference (Analogous System) |
|---|---|---|---|---|
| -CH3 | Oxidation | Metabolic (e.g., Cytochrome P450) | -CH2OH | rrpharmacology.ru |
| -CH3 | Radical Halogenation | N-Bromosuccinimide (NBS), light | -CH2Br | General Principle |
| -CH2Br | Nucleophilic Substitution | Amines, Thiols, Alkoxides, Malonates | -CH2-Nu | nih.gov |
Transformations Involving the Urea Nitrogen Atoms
The two N-H groups of the urea moiety are available for derivatization, such as alkylation or acylation, although steric hindrance from the adjacent oxazole ring might influence the reactivity of the N-H group directly attached to it. The terminal -NH2 group is more accessible and expected to be more reactive.
The synthesis of unsymmetrical ureas is well-established, and these methods can be adapted for derivatization. organic-chemistry.orggoogle.com For instance, the terminal amino group could react with isocyanates to form biuret-like structures or with acylating agents to form N-acylureas. Reactions involving the urea moiety as a nucleophile are common in the synthesis of various heterocyclic systems, such as dihydropyrimidinones in the Biginelli reaction, highlighting the reactivity of the N-H bonds. researchgate.net Furthermore, reactions of diaminoguanidine (B1197381) with isothiocyanates demonstrate how a related guanidino group can be acylated and subsequently cyclized, suggesting that the urea nitrogens of the target compound could engage in similar condensation and cyclization reactions to form more complex fused heterocyclic systems. rsc.org
Introduction of Diverse Substituents for Structural Diversity
The generation of a library of this compound derivatives is primarily achieved by modifying the substituents on the urea nitrogen atoms. The modular nature of urea synthesis allows for the systematic introduction of a wide array of functional groups, which can fine-tune the physicochemical properties of the molecule. wikipedia.org The two principal retrosynthetic approaches diverge from the urea linkage, starting from either a 5-amino-4-methyloxazole precursor or a (4-methyl-1,3-oxazol-5-yl)isocyanate intermediate.
Route A: Reaction of 5-Amino-4-methyl-1,3-oxazole with Isocyanates
This is a widely employed method for preparing unsymmetrically substituted ureas. researchgate.net The synthesis commences with the key building block, 5-amino-4-methyl-1,3-oxazole. This amine serves as the nucleophile, which attacks the electrophilic carbonyl carbon of a selected isocyanate (R-N=C=O). This reaction is typically high-yielding and tolerates a broad range of functional groups on the isocyanate, enabling the introduction of diverse alkyl, aryl, and heterocyclic moieties. The reaction conditions are generally mild, often proceeding at room temperature in an inert solvent like dichloromethane (B109758) or acetonitrile. researchgate.net
Route B: Reaction of (4-Methyl-1,3-oxazol-5-yl)isocyanate with Amines
In this alternative strategy, the oxazole moiety is first converted into an electrophilic intermediate, (4-methyl-1,3-oxazol-5-yl)isocyanate. This can be accomplished by treating the parent amine, 5-amino-4-methyl-1,3-oxazole, with phosgene or a phosgene equivalent. The resulting isocyanate is then reacted with a diverse panel of primary or secondary amines (R¹R²NH) to yield the final urea derivatives. This route provides access to a complementary set of structures, particularly for incorporating substituents from amines that are more readily available than their isocyanate counterparts.
The selection of reactants in either route allows for extensive structural diversification, as illustrated in the following table.
| Entry | Oxazole Precursor | Reactant | R Group | Resulting Urea Derivative |
| 1 | 5-Amino-4-methyl-1,3-oxazole | Phenyl isocyanate | Phenyl | 1-(4-Methyl-1,3-oxazol-5-yl)-3-phenylurea |
| 2 | 5-Amino-4-methyl-1,3-oxazole | Benzyl isocyanate | Benzyl | 1-Benzyl-3-(4-methyl-1,3-oxazol-5-yl)urea |
| 3 | 5-Amino-4-methyl-1,3-oxazole | 4-Chlorophenyl isocyanate | 4-Chlorophenyl | 1-(4-Chlorophenyl)-3-(4-methyl-1,3-oxazol-5-yl)urea |
| 4 | (4-Methyl-1,3-oxazol-5-yl)isocyanate | Piperidine | Piperidin-1-yl | 1,1-(Piperidine-1-carbonyl)-3-(4-methyl-1,3-oxazol-5-yl)urea |
| 5 | (4-Methyl-1,3-oxazol-5-yl)isocyanate | Morpholine | Morpholino | 4-((4-Methyl-1,3-oxazol-5-yl)carbamoyl)morpholine |
This table is illustrative of the synthetic strategies and does not represent experimentally verified results for these specific combinations.
Mechanistic Investigations of Key Transformations
The chemical behavior of this compound is governed by the interplay of its constituent parts: the urea moiety and the substituted oxazole ring. Mechanistic understanding of its formation and subsequent reactions is key to predicting its stability and potential for further functionalization.
Mechanism of Urea Formation
The synthesis of the title compound and its derivatives from an amine and an isocyanate proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine (e.g., 5-amino-4-methyl-1,3-oxazole) attacks the electrophilic carbonyl carbon of the isocyanate. This concerted step forms a new nitrogen-carbon bond and results in a zwitterionic intermediate, which rapidly undergoes a proton transfer to yield the stable, neutral urea product.
Transformations of the Oxazole Ring
The 1,3-oxazole ring is an aromatic heterocycle with distinct reactivity patterns. While relatively stable, it can undergo several characteristic transformations under specific conditions.
Diels-Alder Reaction [4+2] Cycloaddition: The oxazole ring can function as a diene in Diels-Alder reactions, particularly with electron-deficient dienophiles. pharmaguideline.com The diene system involves the C4-C5 double bond and the oxygen atom. The reaction of this compound with a dienophile, such as an alkyne, would initially form a bicyclic adduct containing an oxygen bridge. This intermediate is often unstable and can undergo a retro-Diels-Alder reaction or fragmentation, typically involving the elimination of the oxygen bridge, to afford a substituted pyridine. This transformation provides a synthetic route from oxazoles to pyridines. wikipedia.org
Nucleophilic Ring Opening: The oxazole ring is susceptible to cleavage by nucleophiles. pharmaguideline.com Nucleophilic attack generally occurs at the C2 position, which is the most electron-deficient carbon due to the adjacent oxygen and nitrogen atoms. wikipedia.orgpharmaguideline.com Reaction with strong nucleophiles can lead to the scission of the C2-O1 bond, followed by rearrangement to form a different heterocyclic system, such as an imidazole (B134444) if ammonia (B1221849) is used as the nucleophile, or an open-chain product. pharmaguideline.com The ureido substituent at the C5 position may electronically influence the susceptibility of the ring to this type of transformation.
Electrophilic Substitution: Electrophilic attack on the oxazole ring is generally disfavored unless activating groups are present. pharmaguideline.com For this compound, the methyl group at C4 is weakly activating. The reactivity towards electrophiles is predicted to be low, with the most likely site of attack being the C2 position. wikipedia.org
Deprotonation: The proton at the C2 position of the oxazole ring is the most acidic and can be removed by a strong base to form a lithiated intermediate. wikipedia.org This organometallic species can then react with various electrophiles, offering a pathway to introduce substituents specifically at the C2 position.
These mechanistic pathways highlight the synthetic versatility of the this compound core, showing its potential to serve not only as a stable final compound but also as an intermediate in the synthesis of other complex heterocyclic structures.
Computational and Theoretical Investigations of 4 Methyl 1,3 Oxazol 5 Yl Urea
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These ab initio methods provide a detailed picture of electron distribution, which in turn dictates the molecule's geometry, stability, and reactivity.
Conformational Analysis and Stability Studies
The urea (B33335) functionality in (4-Methyl-1,3-oxazol-5-yl)urea allows for rotational freedom around the C-N bonds, leading to different possible conformations. nih.gov Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule. This is typically done by systematically rotating key dihedral angles and calculating the potential energy at each step using quantum mechanical methods.
For N,N'-disubstituted ureas, trans,trans and cis,trans conformations are often observed. researchgate.net The relative stability of these conformers is influenced by steric hindrance and the potential for intramolecular hydrogen bonding. In the case of this compound, a conformational scan would reveal the energy barriers between different conformers and their relative populations at a given temperature, according to the Boltzmann distribution. Understanding the preferred conformation is crucial as it dictates how the molecule interacts with its environment, including biological targets. Studies on similar urea derivatives have shown that the substitution pattern significantly influences the conformational preference, which in turn can affect biological activity. nih.gov
Spectroscopic Property Predictions (e.g., NMR, IR)
Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can aid in the structural elucidation and characterization of new compounds. researchgate.net
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained through DFT calculations. By comparing the calculated spectrum with experimental data, chemists can confidently assign specific vibrational modes to the observed absorption bands. For this compound, key vibrational modes would include the N-H stretching of the urea group, the C=O stretching of the urea, and various stretching and bending modes of the oxazole (B20620) ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H and ¹³C) can be accurately predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. nih.gov These calculations provide theoretical chemical shifts that, when scaled and compared with experimental spectra, can help in assigning signals to specific atoms in the molecule. This is particularly useful for complex structures where signal overlap or ambiguity exists. The prediction of NMR spectra for paramagnetic molecules can also be achieved with DFT, although it presents additional challenges. researchgate.net
Illustrative Data Table for Predicted vs. Experimental Spectroscopic Data
| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Assignment |
| ¹H | 8.5 (example) | 8.4 (example) | Urea NH |
| ¹³C | 160 (example) | 159 (example) | Urea C=O |
| ¹³C | 145 (example) | 144 (example) | Oxazole C4 |
Note: This table is illustrative. The predicted values require scaling for accurate comparison with experimental data, and the values shown are not from actual calculations for this compound.
Molecular Modeling and Simulation Approaches
While quantum chemical calculations focus on the static properties of a single molecule, molecular modeling and simulation techniques explore the dynamic behavior of the molecule and its interactions with other molecules over time.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations provide a computational microscope to observe the motion of a molecule over time. youtube.com By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how this compound would behave in a specific environment, such as in aqueous solution. nih.gov
An MD simulation would show the flexibility of the molecule, including the rotation around single bonds and the accessible conformations in a dynamic context. It can also be used to study the molecule's solvation, revealing how water molecules arrange around it and form hydrogen bonds. For drug discovery applications, MD simulations are used to assess the stability of a ligand within a protein's binding pocket. youtube.com
Molecular Docking for Ligand-Target Interactions (In silico prediction)
Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (the ligand) to a second (the receptor), which is typically a protein or other biological macromolecule. nih.govresearchgate.net This method is central to structure-based drug design.
For this compound, molecular docking could be used to screen for potential biological targets. For instance, given that many urea derivatives are known to be kinase inhibitors, one could dock this compound into the ATP-binding site of various kinases. nih.gov The docking algorithm would generate multiple possible binding poses and score them based on factors like intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) and binding energy. nih.gov
A typical docking study of this compound into an enzyme's active site would likely show the urea moiety acting as a hydrogen bond donor and acceptor, while the oxazole ring could participate in various interactions, including pi-stacking if an aromatic residue is present in the binding site. tandfonline.com The results of molecular docking can guide the synthesis of more potent and selective analogs.
Illustrative Data Table for Molecular Docking Results
| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
| Example Kinase (e.g., 1UWH) | -8.5 (example) | Glu123, Asp234 | Hydrogen Bond with urea NH and C=O |
| Example Kinase (e.g., 1UWH) | -8.5 (example) | Phe189 | Pi-stacking with oxazole ring |
| Example Urease (e.g., 4H9M) | -7.9 (example) | His320, Asp221 | Coordination with metal ion, H-bond |
Note: This table is for illustrative purposes only and does not represent actual docking results for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug discovery to predict the biological activity of chemical compounds based on their molecular structures. jocpr.comnih.gov By establishing a mathematical correlation between structural descriptors and activity, QSAR models provide design principles for optimizing lead compounds to enhance potency and selectivity. jocpr.comnih.gov
While specific QSAR studies on this compound are not extensively documented, research on analogous structures, such as diaryl urea and oxadiazole derivatives, offers valuable insights into the design principles applicable to this class of compounds. These studies help identify the key molecular features that govern the biological activity of related molecules.
In a representative QSAR study on a series of diaryl urea derivatives acting as B-RAF inhibitors, both linear (Multiple Linear Regression, MLR) and non-linear (Partial Least Squares Least Squares Support Vector Machine, PLS-LS-SVM) models were developed. nih.govmui.ac.ir The results indicated that the non-linear model had superior predictive capability for compounds with a urea structure. nih.govmui.ac.ir The key descriptors identified in the model were related to the molecule's size, degree of branching, aromaticity, and polarizability, suggesting these properties are crucial for inhibitory activity. nih.govnih.govmui.ac.ir
Similarly, a QSAR analysis of 1,3,4-oxadiazole (B1194373) derivatives with antioxidant activity utilized an interval Partial Least Squares (iPLS) method for variable selection and a PLS regression model. researchgate.net This model demonstrated high predictive power, explaining a significant portion of the variance in antioxidant activity. researchgate.net The identified descriptors highlighted the importance of atomic mass and central symmetric atoms in enhancing antioxidant potential. researchgate.net Such findings are instrumental in guiding the synthesis of new derivatives with improved activity. researchgate.net
The table below summarizes the statistical parameters from representative QSAR studies on related urea and heterocyclic derivatives, illustrating the robustness and predictive power of these models.
Table 1: Representative QSAR Model Statistics for Urea and Heterocyclic Derivatives
| Compound Series | QSAR Method | R² (Training Set) | Q² (Cross-Validation) | r² (Prediction) | Key Descriptor Types | Reference |
|---|---|---|---|---|---|---|
| Diaryl Urea Derivatives | PLS-LS-SVM | - | - | - | Size, Branching, Aromaticity, Polarizability | nih.gov |
| 1,3,4-Oxadiazole Derivatives | iPLS-PLS | 0.92 | 0.91 | 0.91 | GETAWAY, 3D-MoRSE | researchgate.net |
Note: Data presented is for analogous compound series to infer design principles for this compound.
These studies collectively underscore that by using QSAR, medicinal chemists can prioritize the synthesis of compounds with a higher probability of success, thereby accelerating the drug discovery process. jocpr.com The principles derived from these models, focusing on descriptors like hydrophobicity, electronic properties, and steric features, are fundamental for the rational design of novel bioactive molecules. nih.govnih.gov
Reaction Mechanism Elucidation Through Computational Methods
Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, offering insights into transition states, intermediates, and reaction energetics that are often difficult to obtain through experimental means alone. bioengineer.orgrsc.org For urea derivatives, computational methods have been employed to understand their formation and reactivity.
One area of investigation has been the synthesis of ureas from non-toxic and readily available starting materials, moving away from hazardous reagents like phosgene (B1210022). rsc.org A recent study explored the synthesis of urea derivatives from the self-coupling of formamides, a process that involves decarbonylation and dehydrogenation catalyzed by a ruthenium pincer complex. rsc.org Density Functional Theory (DFT) computations were utilized to shed light on the mechanistic pathways of this novel transformation. rsc.org
Another fundamental reaction, the formation of urea from carbon dioxide (CO₂) and ammonia (B1221849) (NH₃), has been investigated under various conditions. Groundbreaking research has shown that this reaction can occur spontaneously on the surface of aqueous microdroplets without the need for catalysts or external energy input. bioengineer.orgethz.ch Theoretical calculations supported these experimental findings, confirming that the unique environment at the air-water interface, with its specific pH gradients, facilitates the reaction. bioengineer.orgethz.ch This discovery has implications not only for sustainable chemical manufacturing but also for understanding prebiotic chemistry. bioengineer.orgethz.ch
Furthermore, ab initio molecular dynamics simulations have been used to explore the complex reaction networks in the electrochemical synthesis of urea from CO₂ and nitrate (B79036) or nitrite (B80452) ions on a copper catalyst surface. nih.gov These simulations, which account for the dynamic nature of the solvent and the effect of the electrode potential, revealed that the key C-N bond-forming step involves the coupling of adsorbed carbon monoxide (CO) and an amino radical (NH) at low overpotentials. nih.gov At higher overpotentials, the mechanism shifts to involve desorbed CO, leading to reduced selectivity for urea. nih.gov Such detailed mechanistic understanding is crucial for designing more efficient catalysts and reaction conditions for urea synthesis. nih.gov
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of (4-Methyl-1,3-oxazol-5-yl)urea. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, a complete assignment of all proton and carbon signals can be achieved, confirming the connectivity and chemical environment of each atom within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. Based on the analysis of related oxazole (B20620) and urea (B33335) derivatives, the anticipated chemical shifts are as follows:
Oxazole Ring Proton (H-2): A singlet is expected in the downfield region, typically between δ 7.90 and 8.30 ppm. For the parent oxazole, the H-2 proton appears at δ 7.90 ppm chemicalbook.comresearchgate.net.
Urea Protons (NH and NH₂): The urea moiety contains two types of protons, an NH proton and an NH₂ group. These protons are exchangeable and their signals can be broad. The NH proton attached to the oxazole ring is anticipated to resonate as a broad singlet at a higher chemical shift, potentially around δ 8.5-9.5 ppm, due to its attachment to the electron-withdrawing heterocyclic ring. The terminal NH₂ protons are expected to appear as a broad singlet in the range of δ 5.0-6.0 ppm.
Methyl Protons (CH₃): The methyl group attached to the C-4 position of the oxazole ring will likely appear as a sharp singlet at approximately δ 2.3-2.5 ppm nih.gov.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | 7.90 - 8.30 | Singlet |
| NH | 8.5 - 9.5 | Broad Singlet |
| NH₂ | 5.0 - 6.0 | Broad Singlet |
| CH₃ | 2.3 - 2.5 | Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides crucial information about the carbon framework of this compound. The expected chemical shifts for the five unique carbon atoms are predicted based on data from similar structures researchgate.netscispace.com:
Urea Carbonyl Carbon (C=O): The carbonyl carbon of the urea group is expected to be the most downfield signal, appearing in the range of δ 155-165 ppm.
Oxazole Ring Carbons (C-2, C-4, C-5): The C-2 carbon, being adjacent to two heteroatoms, is predicted to resonate at approximately δ 151.0 ppm. The C-4 carbon, bearing the methyl group, is expected around δ 133.0 ppm, while the C-5 carbon, attached to the urea nitrogen, is anticipated to be in a similar region.
Methyl Carbon (CH₃): The carbon of the methyl group is expected to appear in the upfield region of the spectrum, typically around δ 10-15 ppm.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 155 - 165 |
| C-2 | ~151.0 |
| C-4 | ~133.0 |
| C-5 | ~130.0 - 140.0 |
| CH₃ | 10 - 15 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To unequivocally assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be expected to show no significant correlations for this particular molecule, as all the proton signals are anticipated to be singlets and therefore would not exhibit scalar coupling to other protons.
HMQC (Heteronuclear Multiple Quantum Coherence): An HMQC (or HSQC) spectrum would reveal direct one-bond correlations between protons and the carbons to which they are attached. Expected correlations would be observed between the H-2 proton and the C-2 carbon, and between the methyl protons and the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for establishing the long-range (2-3 bond) connectivity between protons and carbons. Key expected correlations would include:
The H-2 proton showing a correlation to the C-4 and C-5 carbons of the oxazole ring.
The methyl protons (CH₃) showing correlations to the C-4 and C-5 carbons.
The NH proton of the urea group showing correlations to the C-5 carbon of the oxazole ring and the carbonyl carbon (C=O) of the urea moiety.
These 2D NMR experiments, in conjunction with the 1D spectra, would provide a comprehensive and unambiguous structural confirmation of this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the urea and oxazole moieties researchgate.netrsc.org.
N-H Stretching: The urea group's N-H stretching vibrations are expected to appear as one or more bands in the region of 3200-3400 cm⁻¹. The presence of hydrogen bonding can cause these bands to be broad.
C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the urea group is anticipated in the range of 1650-1700 cm⁻¹. For solid-state measurements, this band is often observed at the lower end of the range due to intermolecular hydrogen bonding.
C=N and C=C Stretching: The oxazole ring contains C=N and C=C bonds, which are expected to give rise to absorption bands in the 1500-1650 cm⁻¹ region.
C-O Stretching: The C-O stretching vibration of the oxazole ring is likely to appear in the 1000-1300 cm⁻¹ range.
Interactive Data Table: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |
| Urea | N-H Stretch | 3200 - 3400 | Medium-Strong, Broad |
| Urea | C=O Stretch | 1650 - 1700 | Strong |
| Oxazole Ring | C=N/C=C Stretch | 1500 - 1650 | Medium |
| Oxazole Ring | C-O Stretch | 1000 - 1300 | Medium-Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation pattern upon ionization. The molecular formula of this compound is C₅H₇N₃O₂.
The calculated molecular weight is approximately 141.13 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 141.
The fragmentation of this compound is likely to proceed through several pathways, based on the fragmentation of similar heterocyclic compounds clockss.orgresearchgate.netsci-hub.stnih.gov:
Cleavage of the Urea Moiety: A common fragmentation pathway would involve the cleavage of the C-N bond between the oxazole ring and the urea group. This could lead to the formation of an ion corresponding to the 4-methyl-1,3-oxazol-5-yl cation (m/z 97) and a neutral urea fragment.
Loss of Isocyanic Acid: Another plausible fragmentation is the loss of isocyanic acid (HNCO, mass 43) from the molecular ion, resulting in a fragment ion at m/z 98, which would correspond to 5-amino-4-methyl-1,3-oxazole.
Ring Cleavage: The oxazole ring itself can undergo cleavage. A characteristic fragmentation of oxazoles involves the loss of CO followed by HCN clockss.org.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound is currently available in the public domain, analysis of related structures, such as those of other oxazole derivatives, allows for predictions about its solid-state conformation clockss.orgacademie-sciences.fracademie-sciences.frst-andrews.ac.uk.
It is anticipated that the oxazole ring will be essentially planar. The urea moiety, due to the presence of both hydrogen bond donors (NH, NH₂) and a hydrogen bond acceptor (C=O), is expected to participate in extensive intermolecular hydrogen bonding. These interactions would likely lead to the formation of a well-ordered three-dimensional network in the crystal lattice. The planarity of the molecule and the strong hydrogen bonding capabilities suggest that it may form dimeric structures or extended chains in the solid state.
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatography is an indispensable tool in the analysis of synthesized chemical compounds. For this compound, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are valuable for providing detailed information regarding its purity and behavior in complex mixtures.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. This method separates components of a mixture based on their differential interactions with a stationary phase and a liquid mobile phase.
Methodology and Findings:
A typical HPLC method for the analysis of this compound would employ a reverse-phase C18 column. sielc.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like a phosphate (B84403) buffer, with the pH adjusted to ensure the compound's stability and optimal separation. researchgate.net Gradient elution, where the composition of the mobile phase is changed over time, can be utilized to achieve efficient separation of the main compound from any impurities.
Detection is commonly performed using a UV detector, as the oxazole and urea moieties are expected to have significant absorbance in the UV region. For enhanced sensitivity and selectivity, particularly in complex matrices, HPLC can be coupled with a mass spectrometer (LC-MS). rrpharmacology.ru
Method validation is a critical aspect of HPLC analysis, ensuring the reliability of the results. Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netresearchgate.net Linearity is established by analyzing a series of standard solutions of known concentrations and demonstrating a direct proportional relationship between concentration and detector response. ptfarm.pl Precision is assessed through repeated injections of the same sample to check for consistency, while accuracy is determined by comparing the measured concentration to a known true value. researchgate.net
Below is an interactive table summarizing typical HPLC parameters for the analysis of this compound.
| Parameter | Typical Value/Condition | Purpose |
| Column | C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µm | Provides a non-polar stationary phase for reverse-phase chromatography. |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid | Separates compounds based on polarity. Formic acid improves peak shape. sielc.comsielc.com |
| Elution | Gradient | Allows for the separation of compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase through the column. |
| Column Temperature | 25 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | The amount of sample introduced into the HPLC system. |
| Detection | UV at 230 nm | Measures the absorbance of the compound as it elutes from the column. |
| Internal Standard | Phenacetin | A reference compound added to samples to improve quantitative accuracy. researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. cmbr-journal.com It is particularly useful for the analysis of volatile and thermally stable compounds.
Methodology and Findings:
Direct GC-MS analysis of this compound may present challenges due to the thermal lability of many urea-based compounds. nih.gov Phenylurea pesticides, for instance, are known to decompose at the high temperatures used in the GC injector and column. nih.gov This can lead to the formation of degradation products and inaccurate analytical results.
To circumvent this issue, derivatization is often employed. This process involves chemically modifying the analyte to increase its volatility and thermal stability. For urea-containing compounds, derivatization with reagents like silylating agents can be effective.
Once volatilized, the derivatized compound is separated in the GC column, typically a fused silica (B1680970) capillary column coated with a non-polar stationary phase. The separated components then enter the mass spectrometer, where they are ionized, usually by electron ionization (EI). nih.gov The resulting ions are then separated based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragments would be expected from the cleavage of the oxazole ring and the urea side chain.
Below is an interactive table detailing hypothetical GC-MS parameters and expected fragmentation for a derivatized form of this compound.
| Parameter | Typical Value/Condition | Purpose |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film | A common, non-polar column suitable for a wide range of compounds. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | Initial temp 100°C, ramp to 280°C at 10°C/min | Separates compounds based on their boiling points and interactions with the stationary phase. |
| Carrier Gas | Helium at 1 mL/min | Transports the sample through the column. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the molecule in a reproducible manner, creating a characteristic mass spectrum. nih.gov |
| MS Scan Range | 40-400 m/z | Detects a wide range of possible fragment ions. |
| Expected m/z Fragments | Molecular ion (M+), fragments corresponding to the methyl-oxazole ring and the urea moiety. | Provides structural information for compound identification. miamioh.edu |
Research Applications and Potential Avenues of Exploration
Role as Organic Synthesis Building Blocks and Intermediates
The inherent reactivity of the oxazole (B20620) and urea (B33335) functionalities within (4-Methyl-1,3-oxazol-5-yl)urea positions it as a valuable intermediate for the synthesis of more complex molecular architectures.
Synthesis of Complex Heterocyclic Systems
Urea and its derivatives are well-established precursors in the synthesis of a wide array of heterocyclic compounds. tandfonline.com The presence of the urea group in this compound provides reactive sites for cyclization reactions, potentially leading to the formation of fused heterocyclic systems. For instance, multicomponent reactions involving urea or thiourea (B124793) have been shown to yield complex structures like 1,3,5-thiadiazinan-4-(thi)ones. ontosight.ai This suggests that this compound could serve as a key starting material for the synthesis of novel bicyclic or polycyclic systems incorporating the oxazole ring.
The oxazole ring itself is a cornerstone in medicinal chemistry and can be a precursor to other important heterocycles. nih.gov For example, oxazoles can be converted into N-substituted imidazoles, a transformation that opens up new avenues for creating diverse molecular libraries. nih.gov Furthermore, cycloaddition reactions involving oxazoles are a well-developed route to pyridines. wikipedia.orgpharmaguideline.com The electron-donating methyl group on the oxazole ring of this compound could potentially influence the regioselectivity and efficiency of such cycloaddition reactions.
Precursors for Polycyclic Aromatic Compounds
Enabling Scaffolds for Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. cam.ac.uk The concept of using a central scaffold that can be elaborated in multiple directions is central to DOS. nih.gov The this compound molecule, with its multiple functional groups (the urea NH bonds, the oxazole ring), presents several points for diversification.
Oxazole-containing scaffolds have been successfully employed in combinatorial synthesis. researchgate.net The urea moiety also provides a handle for introducing a wide range of substituents. For example, pyrazolyl-ureas have been identified as a privileged scaffold in medicinal chemistry, demonstrating the utility of the urea linkage in creating diverse libraries of compounds with various biological activities. irjweb.comnih.gov Therefore, this compound could serve as a valuable starting point for DOS, allowing for the rapid generation of a library of related compounds with potentially diverse biological or material properties.
Materials Science Applications
The unique structural features of this compound also suggest its potential for applications in the field of materials science.
Incorporation into Polymer Composites for Enhanced Properties
Urea derivatives are known to be incorporated into polymers to modify their properties. ontosight.ai The hydrogen bonding capabilities of the urea group can introduce cross-linking or enhance intermolecular interactions within a polymer matrix, potentially improving mechanical strength, thermal stability, and other physical properties. Oxazole-containing polymers have also been investigated for various applications, including biomedical uses and advanced materials. ontosight.aiontosight.ai The incorporation of this compound into a polymer backbone or as a pendant group could lead to novel polymer composites with tailored properties, leveraging the characteristics of both the oxazole and urea components.
Development of Sensor Technologies
Currently, there is no specific information available in scientific literature detailing the application of this compound in the development of sensor technologies.
Mechanistic Biological Activity Studies (Preclinical, in vitro focus)
Preclinical, in vitro investigations are crucial for elucidating the mechanisms by which a compound exerts its biological effects. For this compound, such studies would logically focus on enzyme modulation, receptor interactions, and the identification of molecular pathways, drawing parallels from research on analogous compounds.
The urea and oxazole moieties are key pharmacophores in a variety of enzyme inhibitors. Research into related compounds suggests that this compound could be a candidate for screening against several enzyme families.
Acid Ceramidase (AC): AC is a lysosomal cysteine hydrolase that is integral to sphingolipid metabolism. acs.orgresearchgate.net Its inhibition is a therapeutic strategy for various diseases. A novel class of AC inhibitors based on a substituted oxazol-2-one-3-carboxamide scaffold has been developed. acs.orgresearchgate.net For instance, the optimization of initial hits like 2-oxo-5-phenyl-N-(4-phenylbutyl)oxazole-3-carboxamide led to potent AC inhibitors. acs.org This suggests that the oxazole core, present in this compound, is a viable scaffold for targeting this enzyme.
Soluble Epoxide Hydrolase (sEH): This enzyme is involved in the metabolism of signaling lipids and is a target for treating inflammation and pain. mdpi.com Numerous urea-containing compounds have been identified as potent sEH inhibitors. For example, a library of 1-adamantyl-3-phenyl urea derivatives showed potent activity, highlighting the importance of the urea moiety for inhibition. nih.gov
Urease: This enzyme, particularly from bacterial sources, is a target for antimicrobial agents. nih.gov A variety of heterocyclic compounds, including those with oxadiazole rings (structurally related to oxazoles), have demonstrated significant urease inhibitory potential. nih.govnih.gov
While no direct inhibitory data for this compound against UBE2C, Aromatase, or Transglycosylase is available, the broad inhibitory profile of related urea and oxazole derivatives warrants its investigation against these and other enzymes.
Table 1: Enzyme Inhibitory Activity of Structurally Related Oxazole and Urea Derivatives
| Compound Class/Example | Target Enzyme | Activity/Potency (IC₅₀) | Source(s) |
|---|---|---|---|
| 5-[4-fluoro-2-(1-methyl-4-piperidyl)phenyl]-2-oxo-N-pentyl-oxazole-3-carboxamide | Human Acid Ceramidase (hAC) | Potent inhibitor | acs.org |
| 2-oxo-5-phenyl-N-(4-phenylbutyl)oxazole-3-carboxamide | Human Acid Ceramidase (hAC) | IC₅₀ = 0.083 µM | acs.org |
| 1-Adamantyl-3-phenyl urea derivatives | Soluble Epoxide Hydrolase (sEH) | Potent inhibitors | nih.gov |
| 1,3,5-disubstituted pyrazole (B372694) ureas | Soluble Epoxide Hydrolase (sEH) | 16.2 to 50.2 nmol/L | mdpi.com |
| 2-arylamino-5-aryloxylalkyl-1,3,4-oxadiazoles | Urease | Active inhibitors (e.g., compounds with F or NO₂ groups) | nih.gov |
To understand a compound's mechanism of action, it is essential to study its interactions with protein targets. Techniques like Surface Plasmon Resonance (SPR) and Enzyme-Linked Immunosorbent Assay (ELISA) are standard methods for quantifying these interactions.
Surface Plasmon Resonance (SPR): SPR is a real-time, label-free technique used to measure binding kinetics and affinity between a ligand (like this compound) and a target protein immobilized on a sensor surface. This would be a valuable method to screen for potential binding partners and to validate hits from other assays.
Enzyme-Linked Immunosorbent Assay (ELISA): Competitive ELISA formats can be used to determine the binding affinity of a small molecule to a target protein by measuring its ability to compete with a known, labeled ligand.
While these techniques are broadly applicable, specific studies employing SPR or ELISA to investigate the binding properties of this compound have not been reported. Such studies would be a logical next step following any initial screening that identifies a biological activity.
The identification of a compound's molecular targets is key to understanding its cellular effects. Based on the activities of related compounds, several pathways could be explored for this compound.
Sphingolipid Metabolism: Given that related oxazole carboxamides inhibit acid ceramidase, this compound could potentially modulate the sphingolipid pathway. acs.orgresearchgate.net This pathway is critical in regulating cell processes like apoptosis, proliferation, and inflammation.
Inflammatory Pathways: The inhibition of soluble epoxide hydrolase (sEH) by urea derivatives points to a potential role in modulating inflammatory pathways by affecting the metabolism of arachidonic acid epoxides. mdpi.com
Cancer-Related Pathways: Quinoline-based ureas have been investigated for their anticancer properties, which involve the regulation of tumor suppressor genes and oncogenes like RAS and EGFR. researchgate.net This suggests that oxazolyl ureas could also be explored for their effects on cell proliferation and survival pathways in cancer cells.
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying a lead compound's structure to optimize its biological activity. For the oxazolyl-urea scaffold, several SAR insights have been established from studies on related series.
Urea Moiety: The central urea group is often critical for activity. Studies on urea derivatives as anti-tuberculosis agents revealed that an unmodified urea moiety is preferred for optimal activity, with N-methylation significantly reducing potency. nih.gov
Substituents on the Rings: In a series of 1-(1-alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted ureas, modifications to the substituents had a profound impact on central nervous system activity, with lipophilicity and blood-brain barrier permeation being key factors. mdpi.com For a series of TRPV1 antagonists, modifying the C-region of 1,4-benzoxazin-3-one ureas with pyrazole and thiazole (B1198619) moieties led to high potency and selectivity. nih.gov
Oxazole Ring Position: In the development of acid ceramidase inhibitors, a comparison between 4- and 5-substituted phenyl-oxazol-2-one carboxamide series showed that the 5-substituted series was more promising for further development. acs.org This indicates that the substitution pattern on the oxazole ring is a critical determinant of activity.
These findings provide a roadmap for any future SAR studies on this compound, suggesting that modifications to the methyl group on the oxazole ring or substitutions on the urea nitrogen could lead to significant changes in biological activity.
Agrochemical and Plant Growth Regulation Research
The urea backbone is found in several compounds with applications in agriculture. Certain urea derivatives have been shown to influence plant growth by interacting with key plant hormones. Specifically, some urea derivatives can inhibit cytokinin oxidase/dehydrogenase (CKX), an enzyme that degrades the plant hormone cytokinin. researchgate.net By inhibiting this enzyme, these compounds can increase endogenous cytokinin levels, potentially promoting cell division and growth.
While research on 2,3-MDPU and its benzoxazole-containing derivatives (5-BDPU and 6-BDPU) has shown this CKX inhibitory activity and their use as adventitious rooting adjuvants, there are no specific reports on this compound in this context. researchgate.net However, given the structural similarities, investigating its potential to modulate plant growth, particularly through the cytokinin pathway, represents a valid and unexplored avenue of research.
Role as Adventitious Rooting Adjuvants
There is currently no available scientific literature that investigates or supports the role of this compound as an adjuvant for adventitious rooting. While other urea-based compounds, such as 1,3-di(benzo[d]oxazol-5-yl)urea (5-BDPU), have been studied for their ability to promote adventitious root formation in various plant species, no such research has been published for this compound. The potential of this specific compound to influence plant hormone signaling or cellular differentiation related to root development remains an open question for future investigation.
Xylogenesis Enhancement Studies
Similarly, a review of existing scientific databases reveals a lack of studies focused on the effect of this compound on xylogenesis, the process of xylem formation. Research on related compounds has indicated that certain urea derivatives can influence this developmental process in plants. However, no data has been published to suggest that this compound has been evaluated for its capacity to enhance or modify xylem development in any plant species.
Development of Novel Chemical Scaffolds for Research Purposes
The utility of a chemical compound as a scaffold for the development of new research tools often stems from its known biological activities or its synthetic accessibility for creating diverse chemical libraries. While the oxazole and urea moieties are present in many biologically active molecules and are considered valuable pharmacophores in medicinal chemistry, there is no specific mention in the scientific literature of this compound being used as a foundational scaffold for the systematic development of new chemical entities for research. The synthesis and biological evaluation of derivatives based on this particular oxazolylurea structure have not been a reported focus of any research programs to date.
An in-depth analysis of the chemical compound this compound reveals a landscape ripe with potential for future scientific exploration. While this specific molecule may not be extensively documented, its constituent oxazole and urea moieties are foundational in medicinal chemistry and material science. This article outlines promising future research directions and unexplored avenues for this compound, focusing on the expansion of its chemical, biological, and material applications.
Future Research Directions and Unexplored Avenues for 4 Methyl 1,3 Oxazol 5 Yl Urea
The oxazole-urea scaffold represents a versatile platform for scientific innovation. The following sections detail key areas where future research could unlock the full potential of (4-Methyl-1,3-oxazol-5-yl)urea and its derivatives.
Q & A
Q. How are toxicity and off-target effects assessed in preclinical studies?
- Methodology :
- In vitro : HepG2 cells assess hepatotoxicity; hERG assays predict cardiotoxicity.
- In vivo : Rodent models evaluate acute toxicity (LD₅₀) and organ histopathology. Metabolite profiling (LC-MS/MS) identifies reactive intermediates .
Tables for Key Data
Table 1 : Physicochemical Properties of this compound Derivatives
| Property | Value/Descriptor | Method/Reference |
|---|---|---|
| LogP | 2.81 | Experimental |
| PSA | 52.05 Ų | Calculated |
| Melting Point | 161–163°C | DSC |
Table 2 : Biological Activity of Analogous Compounds
| Compound | Target (IC₅₀) | Assay Type | Reference |
|---|---|---|---|
| OXSA derivative | Carbonic Anhydrase II (4 nM) | Enzymatic | |
| Dopamine D3 antagonist | Ki = 0.8 nM | Radioligand binding |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
